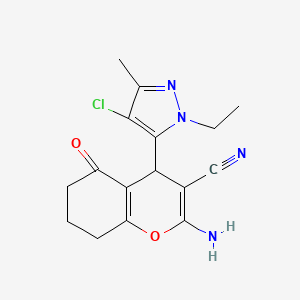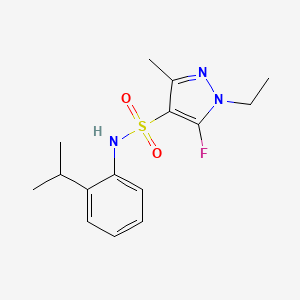![molecular formula C17H17BrClN3O3 B10911939 2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10911939.png)
2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromoanilino)-N’~1~-[(E)-1-(5-cloro-2-hidroxi-3-metoxifenil)metilideno]propanohidrazida: es un compuesto químico con la siguiente fórmula estructural:
C16H15BrClN3O4
{_svg_1}. Consta de un grupo hidrazida, un grupo anilino y una porción fenólica sustituida.Métodos De Preparación
The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-bromoaniline and 5-chloro-2-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine hydrate. The reaction proceeds via Schiff base formation, followed by cyclization to yield the desired compound. Industrial production methods typically involve scaled-up versions of these laboratory procedures.
Análisis De Reacciones Químicas
Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the hydrazide moiety can yield the corresponding hydrazine.
Substitution: The bromine atom in the anilino group is susceptible to nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a versatile building block for the synthesis of other complex molecules due to its functional groups.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, including potential antitumor or anti-inflammatory activities.
Industry: It may find applications in materials science or as a starting material for fine chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, potentially affecting signal transduction pathways or enzymatic processes.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could identify related molecules with comparable features.
Remember that this compound’s properties and applications are continually explored, and new findings may emerge.
Propiedades
Fórmula molecular |
C17H17BrClN3O3 |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
2-(4-bromoanilino)-N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17BrClN3O3/c1-10(21-14-5-3-12(18)4-6-14)17(24)22-20-9-11-7-13(19)8-15(25-2)16(11)23/h3-10,21,23H,1-2H3,(H,22,24)/b20-9+ |
Clave InChI |
CNKBCZLGFXLPPJ-AWQFTUOYSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10911860.png)
![1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B10911862.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10911870.png)



![2-(1H-benzotriazol-1-yl)-N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10911887.png)
![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)
![3-cyclopropyl-6-ethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911916.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B10911922.png)
![4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10911929.png)
![(2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal](/img/structure/B10911934.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10911952.png)
